Cyclo(Phe-Pro): A Bacterial Secondary Metabolite at the Crossroads of Communication and Bioactivity
Cyclo(Phe-Pro): A Bacterial Secondary Metabolite at the Crossroads of Communication and Bioactivity
A Technical Guide for Researchers and Drug Development Professionals
Cyclo(L-Phenylalanyl-L-Proline), abbreviated as Cyclo(Phe-Pro) or cFP, is a cyclic dipeptide secondary metabolite produced by a diverse range of bacteria. Initially identified as a quorum-sensing molecule, cFP has emerged as a significant player in microbial communication, host-pathogen interactions, and as a promising scaffold for drug discovery due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of cFP, focusing on its biosynthesis, multifaceted biological functions, and the experimental methodologies used for its study.
Biosynthesis and Production
Cyclo(Phe-Pro) is synthesized by various bacterial genera, including Vibrio, Pseudomonas, Streptomyces, Lactobacillus, and Bacillus.[1][2][3][4] Its production is often linked to the stationary phase of bacterial growth, suggesting a role in density-dependent processes.[2]
The primary route for cFP biosynthesis is through non-ribosomal peptide synthetases (NRPSs).[5][6] In some instances, cFP can be formed as a truncated by-product during the NRPS-mediated synthesis of larger cyclic peptides, such as tyrocidine A and gramicidin S in certain Bacillus brevis strains.[5] The inherent propensity of the Phe-Pro dipeptide to adopt a cis conformation facilitates its release from the NRPS machinery and subsequent cyclization into the diketopiperazine structure.[5] Targeted gene disruption studies in Streptomyces sp. US24 have confirmed the involvement of a specific DNA fragment required for cFP biosynthesis, further implicating an NRPS-dependent pathway.[5]
Biological Activities of Cyclo(Phe-Pro)
Cyclo(Phe-Pro) exhibits a remarkable array of biological activities, making it a molecule of significant interest for therapeutic applications. These activities are summarized below, with quantitative data presented in the accompanying tables.
Quorum Sensing and Virulence Regulation
Cyclo(Phe-Pro) was first identified as a quorum-sensing signal molecule in Vibrio vulnificus.[7][8] It plays a crucial role in regulating gene expression related to virulence and stress response. For instance, in Vibrio cholerae, cFP at concentrations of 0.5-1.0 mM inhibits the expression of key virulence factors, including cholera toxin (CT) and toxin-coregulated pilus (TCP), by downregulating tcpPH transcription.[8] In V. vulnificus, cFP modulates the expression of the outer membrane protein OmpU in a ToxR-dependent manner and enhances the bacterium's resistance to oxidative stress by inducing the expression of hydroperoxidase I (katG) through a ToxR-LeuO-HU-RpoS signaling pathway.[9][10] Furthermore, cFP has been shown to antagonize the N-acylhomoserine lactone (AHL) quorum-sensing systems in bacteria like Pseudomonas aeruginosa and Serratia liquefaciens, suggesting a role in inter-species communication and competition.[1]
Antimicrobial Activity
Cyclo(Phe-Pro) demonstrates broad-spectrum antibacterial and antifungal properties.[11] It has shown activity against both Gram-positive and Gram-negative bacteria.[12] Notably, it exhibits synergistic activity with several commercial antibiotics, potentially offering a strategy to combat multidrug-resistant (MDR) strains.[12][13][14] For example, synergistic effects have been observed with cell wall synthesis inhibitors like ampicillin and amoxicillin.[12] Its antifungal activity has been documented against various food- and feed-borne filamentous fungi and yeasts, including Aspergillus fumigatus and Kluyveromyces marxianus.[3]
Table 1: Antibacterial Activity of Cyclo(Phe-Pro)
| Target Organism | Assay Type | Activity Metric | Concentration/Value | Reference |
| Pseudomonas aeruginosa | Disc Diffusion | Zone of Inhibition | 18 mm | [12][13] |
| Escherichia coli | Disc Diffusion | Zone of Inhibition | 12 mm | [12][13] |
| Bacillus sp. | Disc Diffusion | Zone of Inhibition | 19 mm | [12][13] |
| Klebsiella pneumoniae | Disc Diffusion | Zone of Inhibition | 18 mm | [12][13] |
| Proteus sp. | Disc Diffusion | Zone of Inhibition | 14 mm | [12][13] |
Table 2: Antifungal Activity of Cyclo(Phe-Pro)
| Target Organism | Assay Type | Activity Metric | Concentration/Value | Reference |
| Aspergillus fumigatus | MIC | MIC | 20 mg/mL | [3] |
| Colletotrichum gloeosporioides | Conidial Germination Inhibition | Inhibition Rate | 100% | [15] |
Anticancer Activity
Cyclo(Phe-Pro) has demonstrated significant growth inhibitory and apoptotic effects on various cancer cell lines.[16] Studies have shown its efficacy against colon (HT-29), breast (MCF-7), and cervical (HeLa) cancer cells.[16] The anticancer activity is dose-dependent, and cFP has been shown to induce apoptosis in HT-29 cells through mechanisms such as chromatin condensation and phosphatidylserine externalization.[16]
Table 3: Anticancer Activity of Cyclo(Phe-Pro)
| Cell Line | Assay Type | Activity Metric | Concentration/Value | Reference |
| HT-29 (Colon Cancer) | SRB Assay | Growth Inhibition | >50% | [16] |
| MCF-7 (Breast Cancer) | SRB Assay | Growth Inhibition | >50% | [16] |
| HeLa (Cervical Cancer) | SRB Assay | Growth Inhibition | >50% | [16] |
| HCT-116 (Colon Cancer) | Cytotoxicity Assay | IC50 | 21.4 µg/mL | [17] |
| OVCAR-8 (Ovarian Cancer) | Cytotoxicity Assay | IC50 | 18.3 µg/mL | [17] |
| SF-295 (Glioblastoma) | Cytotoxicity Assay | IC50 | 16.0 µg/mL | [17] |
| Glioma UG-87 | MTT Assay | Cell Death | 90% | [18] |
| Human Cervical Carcinoma | MTT Assay | Cell Death | 90% | [18] |
Antiviral and Immunomodulatory Activity
Cyclo(Phe-Pro) has been shown to modulate the host's innate immune response. It can suppress the production of pro-inflammatory cytokines (TNF-α, IL-6), nitric oxide, and reactive oxygen species in macrophages stimulated with lipopolysaccharide (LPS).[2][19][20] This immunosuppressive effect is mediated through the inhibition of the NF-κB signaling pathway by preventing IκB kinase (IKK) phosphorylation and subsequent IκBα degradation.[19][21]
Furthermore, cFP has been identified as an inhibitor of the RIG-I-mediated antiviral innate immune response.[7][22][23] By binding to the 2CARD domain of RIG-I, cFP induces a conformational change that prevents its ubiquitination, thereby abrogating the production of type-I interferons.[22][23] This mechanism enhances susceptibility to viruses that are sensed by RIG-I, such as Hepatitis C virus (HCV), Sendai virus, and influenza viruses.[7][22][23]
Experimental Protocols
Extraction and Purification of Cyclo(Phe-Pro)
A common method for the isolation of cFP from bacterial cultures involves solvent extraction followed by chromatographic purification.
Protocol: Extraction and Purification from Streptomyces violascens VS [12][13]
-
Culturing: Mass culture the bacterial strain in a suitable broth medium.
-
Solvent Extraction: After incubation, extract the culture broth with an organic solvent, typically chloroform:methanol mixtures.
-
Chromatography:
-
Column Chromatography: Subject the crude extract to column chromatography using a silica gel stationary phase. Elute with a gradient of chloroform:methanol (e.g., 9:3, 1:1, 7:3 v/v).
-
Fraction Collection: Collect fractions and monitor for biological activity using a relevant assay (e.g., antibacterial assay).
-
Thin Layer Chromatography (TLC): Analyze active fractions by TLC to assess purity.
-
-
High-Performance Liquid Chromatography (HPLC): For final purification, use reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).[5]
Structural Elucidation
The identification and structural confirmation of cFP are typically achieved using a combination of spectroscopic techniques.
Protocol: Structural Elucidation [12][13][18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the molecular weight and fragmentation pattern of the purified compound. The mass spectrum of cFP shows a characteristic molecular ion peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR techniques (e.g., COSY, HMBC, HSQC) are used to establish the connectivity of atoms and confirm the cyclic dipeptide structure.
-
-
Comparison with Standards: The obtained spectroscopic data is compared with that of a known standard of Cyclo(Phe-Pro) or with data from spectral libraries (e.g., NIST).
Biological Activity Assays
Protocol: Kirby-Bauer Disc Diffusion Assay for Antibacterial Activity [11]
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterium.
-
Plate Inoculation: Evenly spread the bacterial suspension onto the surface of an agar plate.
-
Disc Application: Place sterile paper discs impregnated with a known concentration of the purified cFP onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions for the target bacterium.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).
Protocol: MTT Assay for Anticancer Activity [18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of cFP for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving cFP and a general experimental workflow for its study.
Caption: Quorum sensing signaling pathway of Cyclo(Phe-Pro) in Vibrio species.
Caption: Immunomodulatory effect of Cyclo(Phe-Pro) on the NF-κB pathway.
References
- 1. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 18. sumerianz.com [sumerianz.com]
- 19. Cyclo(Phe-Pro) produced by the human pathogen Vibrio vulnificus inhibits host innate immune responses through the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Cyclo(Phe-Pro) Produced by the Human Pathogen Vibrio vulnificus Inhibits Host Innate Immune Responses through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DSpace at KOASAS: Vibrio vulnificus quorum-sensing molecule cyclo (Phe-Pro) inhibits RIG-I-mediated antiviral innate immunity [koasas.kaist.ac.kr:8080]
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